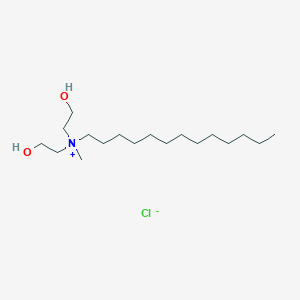

Di(2-hydroxyethyl)methyltridecyl ammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

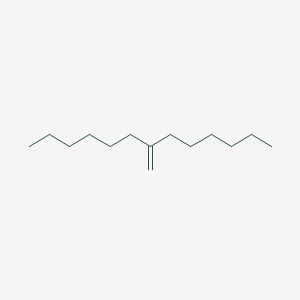

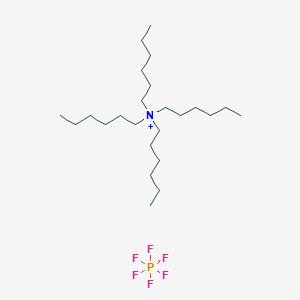

Di(2-hydroxyethyl)methyltridecyl ammonium chloride, also known as DHTDMAC, is a quaternary ammonium compound that has been widely used in various fields, including textile, paper, and water treatment industries. Its unique chemical structure and properties make it an effective cationic surfactant and biocide.

Wirkmechanismus

The antimicrobial activity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged quaternary ammonium group of Di(2-hydroxyethyl)methyltridecyl ammonium chloride interacts with the negatively charged phospholipid head groups of the cell membrane, causing membrane disruption and leakage of intracellular components. This leads to cell death and inhibition of microbial growth.

Biochemische Und Physiologische Effekte

Studies have shown that Di(2-hydroxyethyl)methyltridecyl ammonium chloride can cause skin and eye irritation, and inhalation of Di(2-hydroxyethyl)methyltridecyl ammonium chloride vapors can cause respiratory irritation. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been shown to have toxic effects on aquatic organisms, and its use in water treatment should be carefully monitored. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has low toxicity to mammals, and its use as a disinfectant is generally considered safe.

Vorteile Und Einschränkungen Für Laborexperimente

Di(2-hydroxyethyl)methyltridecyl ammonium chloride has several advantages over other disinfectants, including its broad-spectrum antimicrobial activity, low toxicity to mammals, and stability in a wide range of pH and temperature conditions. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be inactivated by organic matter and hard water, and its effectiveness may be reduced in the presence of these substances.

Zukünftige Richtungen

There are several future directions for research on Di(2-hydroxyethyl)methyltridecyl ammonium chloride. One area of research is the development of new methods for synthesizing Di(2-hydroxyethyl)methyltridecyl ammonium chloride with higher purity and yield. Another area of research is the investigation of the potential use of Di(2-hydroxyethyl)methyltridecyl ammonium chloride as a gene delivery agent in gene therapy. In addition, further studies are needed to evaluate the environmental impact of Di(2-hydroxyethyl)methyltridecyl ammonium chloride and its potential toxicity to humans and animals.

Conclusion:

In conclusion, Di(2-hydroxyethyl)methyltridecyl ammonium chloride is a cationic surfactant and biocide that has been widely used in various fields. Its antimicrobial properties, stability, and low toxicity to mammals make it an attractive disinfectant for use in various applications. However, its potential toxicity to aquatic organisms and limitations in the presence of organic matter and hard water should be carefully considered. Further research is needed to fully understand the potential benefits and risks of using Di(2-hydroxyethyl)methyltridecyl ammonium chloride in various applications.

Synthesemethoden

Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be synthesized by the reaction between N,N-dimethyltridecylamine and ethylene oxide in the presence of hydrochloric acid. The reaction results in the formation of a quaternary ammonium salt, which can be further purified by crystallization or column chromatography. The purity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been extensively studied for its antimicrobial properties and its potential use as a disinfectant. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been used as a gene delivery agent in gene therapy and as a surfactant in the preparation of nanoparticles.

Eigenschaften

CAS-Nummer |

102583-74-4 |

|---|---|

Produktname |

Di(2-hydroxyethyl)methyltridecyl ammonium chloride |

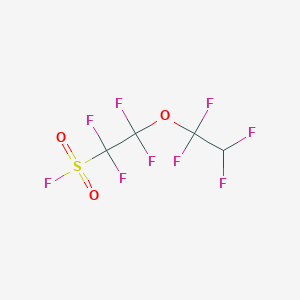

Molekularformel |

C18H40ClNO2 |

Molekulargewicht |

338 g/mol |

IUPAC-Name |

bis(2-hydroxyethyl)-methyl-tridecylazanium;chloride |

InChI |

InChI=1S/C18H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2,15-17-20)16-18-21;/h20-21H,3-18H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

DOQXPZHBNGZYAI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |

Kanonische SMILES |

CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |

Synonyme |

Di(2-hydroxyethyl)methyltridecylammonium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)